molecular formula C29H31N5O3 B2998238 5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-82-2

5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2998238
CAS RN: 1040647-82-2
M. Wt: 497.599
InChI Key: OPJVRQVFQXUFIM-UHFFFAOYSA-N
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Description

5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

One of the primary applications of the compound is in the field of antiviral and antimicrobial activities. For instance, benzamide-based 5-aminopyrazoles, which are structurally related to the compound, have shown significant anti-influenza A virus activities, particularly against the H5N1 subtype (Hebishy et al., 2020). Similarly, pyridine-2(1H)-thiones and related compounds have been evaluated for antimicrobial and antifungal activities (Othman, 2013).

Synthesis and Structural Analysis

Studies have focused on the synthesis and molecular structure analysis of compounds with similar structures. For instance, novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized and their structures analyzed using X-ray crystallography and DFT calculations (Shawish et al., 2021). This kind of research is crucial for understanding the chemical properties and potential applications of these compounds.

Potential Therapeutic Uses

The compound and its derivatives have potential therapeutic applications. A study has shown that 1,4-disubstituted aromatic piperazines, which are similar in structure, act as partial agonists at dopamine receptors, indicating potential use in neurological disorders (Möller et al., 2017).

Catalytic Applications

Some research has focused on the use of piperazine-based compounds in catalysis. For example, a new piperazine-based dicationic Bronsted acidic ionic salt has been used as an efficient catalyst for the synthesis of various organic compounds (Darvishzad et al., 2019).

Drug Development

The compound and its derivatives are significant in drug development. A study synthesized pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, which are structurally similar, and evaluated them for anti‐phosphodiesterase‐5 activity, showing potential in developing new inhibitors for this enzyme (Su et al., 2021).

properties

IUPAC Name

2-phenyl-7-[4-(3-phenylpropanoyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-21(2)33-19-24(27-25(20-33)29(37)34(30-27)23-11-7-4-8-12-23)28(36)32-17-15-31(16-18-32)26(35)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJVRQVFQXUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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